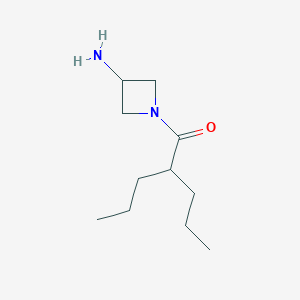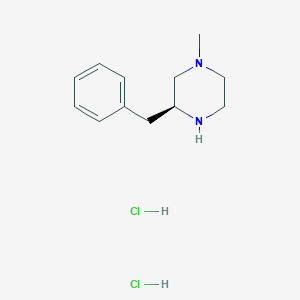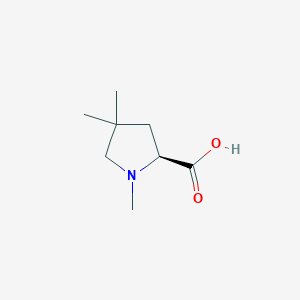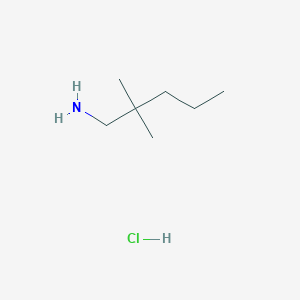
1-(3-Aminoazetidin-1-yl)-2-propylpentan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “1-(3-Aminoazetidin-1-yl)-2-propylpentan-1-one” can be achieved by several different methods, including the condensation of glycine and acetaldehyde, the Strecker reaction of aldehydes, and the Mannich reaction of aldehydes with amines.Molecular Structure Analysis
The molecular formula of “1-(3-Aminoazetidin-1-yl)-2-propylpentan-1-one” is C5H10N2O . The compound has a molecular weight of 128.17 g/mol.Applications De Recherche Scientifique
Synthesis and Anti-Cancer Activity
Heterocyclic compounds derived from aminoazetidines have been explored for their potential anti-cancer properties. For example, a study by Lv et al. (2019) detailed the synthesis of a heterocyclic compound with potent in vitro anti-cancer activities against human bone cancer cell lines. This research underscores the potential of aminoazetidinyl derivatives in the development of novel anti-cancer agents (Lv et al., 2019).
Antibacterial Applications
Research into novel antibacterial agents has also involved aminoazetidines. Kuramoto et al. (2003) synthesized compounds with significant antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting a promising avenue for the development of new antibacterial therapies (Kuramoto et al., 2003).
Synthesis of Medicinal Intermediates
The synthesis of azetidine medicinal intermediates has been another area of application. Cui‐Feng Yang (2009) developed a process for synthesizing 1-(diphenylmethyl)-3-aminoazetidine and 1-(diphenylmethyl)-3-(aminomethyl)-3-azetidinol, which could serve as intermediates in the production of pharmaceuticals (Cui‐Feng Yang, 2009).
Catalytic Applications
The catalytic potential of compounds involving aminoazetidines has also been explored. A study by Faustino et al. (2012) on gold(I)-catalyzed intermolecular [2+2] cycloadditions between allenamides and alkenes demonstrates the utility of these compounds in facilitating highly selective chemical transformations (Faustino et al., 2012).
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-propylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-5-9(6-4-2)11(14)13-7-10(12)8-13/h9-10H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELDLCXRNZQLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1472193.png)




